3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antibacterial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one typically involves a multi-step procedure. One common method starts with the preparation of 2-(piperazin-1-yl)benzo[d]thiazole, which is then subjected to further reactions to introduce the pyrrolidinone and isopropyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) sulfate pentahydrate/sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It has potential as an antibacterial and antipsychotic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, which can modulate neurotransmitter activity and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the pyrrolidinone structure.
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound includes a triazole ring in addition to the benzothiazole and piperazine moieties.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one is unique due to its combination of a benzothiazole ring, a piperazine moiety, and a pyrrolidinone structure.
Properties
Molecular Formula |
C18H24N4OS |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C18H24N4OS/c1-13(2)22-8-7-15(17(22)23)20-9-11-21(12-10-20)18-19-14-5-3-4-6-16(14)24-18/h3-6,13,15H,7-12H2,1-2H3 |
InChI Key |
BEEDATRYKVHBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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